Cas no 2137515-62-7 (Ethyl 3-(azetidin-3-yl)-2-(2-nitrobenzenesulfonamido)propanoate)

Ethyl 3-(azetidin-3-yl)-2-(2-nitrobenzenesulfonamido)propanoate 化学的及び物理的性質
名前と識別子
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- 2137515-62-7
- ethyl 3-(azetidin-3-yl)-2-(2-nitrobenzenesulfonamido)propanoate
- EN300-1169597
- Ethyl 3-(azetidin-3-yl)-2-(2-nitrobenzenesulfonamido)propanoate
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- インチ: 1S/C14H19N3O6S/c1-2-23-14(18)11(7-10-8-15-9-10)16-24(21,22)13-6-4-3-5-12(13)17(19)20/h3-6,10-11,15-16H,2,7-9H2,1H3
- InChIKey: GPSRHIFLQYWULL-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1[N+](=O)[O-])(NC(C(=O)OCC)CC1CNC1)(=O)=O
計算された属性
- 精确分子量: 357.09945651g/mol
- 同位素质量: 357.09945651g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 8
- 重原子数量: 24
- 回転可能化学結合数: 8
- 複雑さ: 552
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 139Ų
- XLogP3: 1
Ethyl 3-(azetidin-3-yl)-2-(2-nitrobenzenesulfonamido)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1169597-0.1g |
2137515-62-7 | 0.1g |
$1496.0 | 2023-05-24 | |||
Enamine | EN300-1169597-1000mg |
2137515-62-7 | 1000mg |
$1701.0 | 2023-10-03 | |||
Enamine | EN300-1169597-2500mg |
2137515-62-7 | 2500mg |
$3332.0 | 2023-10-03 | |||
Enamine | EN300-1169597-0.25g |
2137515-62-7 | 0.25g |
$1564.0 | 2023-05-24 | |||
Enamine | EN300-1169597-0.5g |
2137515-62-7 | 0.5g |
$1632.0 | 2023-05-24 | |||
Enamine | EN300-1169597-2.5g |
2137515-62-7 | 2.5g |
$3332.0 | 2023-05-24 | |||
Enamine | EN300-1169597-10000mg |
2137515-62-7 | 10000mg |
$7312.0 | 2023-10-03 | |||
Enamine | EN300-1169597-500mg |
2137515-62-7 | 500mg |
$1632.0 | 2023-10-03 | |||
Enamine | EN300-1169597-250mg |
2137515-62-7 | 250mg |
$1564.0 | 2023-10-03 | |||
Enamine | EN300-1169597-50mg |
2137515-62-7 | 50mg |
$1428.0 | 2023-10-03 |
Ethyl 3-(azetidin-3-yl)-2-(2-nitrobenzenesulfonamido)propanoate 関連文献
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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3. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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8. Back matter
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
Ethyl 3-(azetidin-3-yl)-2-(2-nitrobenzenesulfonamido)propanoateに関する追加情報
Ethyl 3-(azetidin-3-yl)-2-(2-nitrobenzenesulfonamido)propanoate (CAS No. 2137515-62-7): A Comprehensive Review of Its Chemical Properties and Emerging Applications
Ethyl 3-(azetidin-3-yl)-2-(2-nitrobenzenesulfonamido)propanoate, identified by its CAS number 2137515-62-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by the presence of an azetidine ring, a nitrobenzenesulfonamide moiety, and an ester functional group. The structural features of Ethyl 3-(azetidin-3-yl)-2-(2-nitrobenzenesulfonamido)propanoate make it a versatile intermediate in the synthesis of various pharmacologically active agents, particularly those targeting inflammatory and infectious diseases.
The azetidine ring in Ethyl 3-(azetidin-3-yl)-2-(2-nitrobenzenesulfonamido)propanoate is a key structural element that contributes to its biological activity. Azetidine derivatives are known for their ability to mimic natural amino acids, which allows them to interact with biological targets in a manner similar to peptides. This property has been exploited in the development of peptidomimetics, which are designed to mimic the binding properties of peptides while offering improved pharmacokinetic profiles. The nitrobenzenesulfonamide moiety further enhances the compound's potential as a pharmacophore by providing a site for hydrogen bonding and electrostatic interactions with biological targets.
In recent years, there has been growing interest in the development of novel sulfonamide-based drugs due to their broad spectrum of biological activities. Sulfonamides are known for their antimicrobial, anti-inflammatory, and anticancer properties. The nitro group in Ethyl 3-(azetidin-3-yl)-2-(2-nitrobenzenesulfonamido)propanoate can be further functionalized through reduction or diazotization reactions, leading to the formation of valuable intermediates for drug synthesis. These modifications have been explored in various research studies aimed at developing new therapeutic agents with enhanced efficacy and reduced side effects.
The ester functionality in Ethyl 3-(azetidin-3-yl)-2-(2-nitrobenzenesulfonamido)propanoate provides a handle for further chemical transformations, such as hydrolysis or transesterification, which can be utilized to generate different analogs with tailored biological properties. This flexibility makes the compound a valuable building block in medicinal chemistry and synthetic organic chemistry. The ability to modify both the azetidine ring and the sulfonamide group allows researchers to fine-tune the pharmacological profile of derived compounds, making them more effective against specific diseases.
The synthesis of Ethyl 3-(azetidin-3-yl)-2-(2-nitrobenzenesulfonamido)propanoate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The key steps include the formation of the azetidine ring through cycloaddition reactions, followed by sulfonation and nitration of the aromatic ring. The final step involves esterification to introduce the ethyl group at the appropriate position. Advanced synthetic techniques, such as transition metal-catalyzed reactions and asymmetric synthesis, have been employed to improve the efficiency and selectivity of these transformations.
The chemical properties of Ethyl 3-(azetidin-3-yl)-2-(2-nitrobenzenesulfonamido)propanoate have been thoroughly investigated in terms of solubility, stability, and reactivity. Studies have shown that this compound exhibits good solubility in polar organic solvents, which facilitates its use in various synthetic protocols. Additionally, its stability under standard conditions makes it suitable for long-term storage and transport. The reactivity of the nitro group and sulfonamide moiety has been exploited in cross-coupling reactions and other transformations that are essential for drug development.
In recent years, Ethyl 3-(azetidin-3-yl)-2-(2-nitrobenzenesulfonamido)propanoate has been utilized in several research projects aimed at developing new therapeutic agents. One notable area of interest is its potential as an anti-inflammatory agent. Researchers have synthesized derivatives of this compound that exhibit significant inhibitory activity against inflammatory enzymes such as COX-2 and LOX. These findings suggest that further exploration of sulfonamide-based compounds could lead to novel treatments for chronic inflammatory diseases.
The compound has also shown promise in the treatment of infectious diseases. Studies have demonstrated that certain derivatives of Ethyl 3-(azetidin-3-yl)-2-(2-nitrobenzenesulfonamido)propanoate exhibit potent activity against bacterial and viral pathogens. The ability of these derivatives to disrupt essential bacterial processes or inhibit viral replication makes them attractive candidates for new antibiotics and antiviral drugs. Additionally, their mechanism of action may offer advantages over existing treatments by targeting unique pathways that are less likely to develop resistance.
The development of Ethyl 3-(azetidin-3-yl)-2-(2-nitrobenzenesulfonamido)propanoate as a drug candidate also involves rigorous preclinical testing to assess its safety and efficacy. Pharmacokinetic studies have been conducted to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties. These studies have provided valuable insights into how the compound behaves within the body and have helped optimize its formulation for clinical use. Additionally, toxicology studies have been performed to assess potential side effects and ensure that it is safe for human consumption.
The future prospects for Ethyl 3-(azetidin-3-yl)-2-(2-nitrobenzenesulfonamido)propanoate are promising given its versatile structural features and broad range of potential applications. Ongoing research efforts are focused on further optimizing its synthesis, exploring new derivatives with enhanced biological activity, and conducting clinical trials to evaluate its therapeutic potential. As our understanding of disease mechanisms continues to evolve, compounds like Ethyl 3-(azetidin-3-yl)-2-(2-nitrobenzenesulfonamido)propanoate will play an increasingly important role in the development of novel treatments for human diseases.
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